- A Convenient and General Reduction of Amides to Amines with Low-Valent Titanium, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780

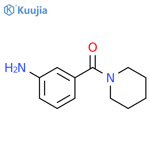

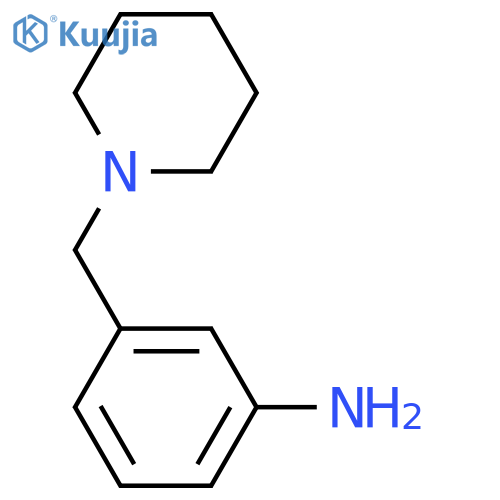

Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

93138-55-7 structure

Nom du produit:3-(piperidin-1-yl)methylaniline

Numéro CAS:93138-55-7

Le MF:C12H18N2

Mégawatts:190.284722805023

MDL:MFCD04114502

CID:802817

PubChem ID:6484331

3-(piperidin-1-yl)methylaniline Propriétés chimiques et physiques

Nom et identifiant

-

- 3-(Piperidin-1-ylmethyl)aniline

- 3-(1-Piperidylmethyl)aniline

- [3-(Piperidin-1-ylmethyl)phenyl]amine

- Benzenamine,3-(1-piperidinylmethyl)-

- C12H18N2

- 3-(PIPERIDYLMETHYL)ANILINE

- 3-(Piperidylmethyl)phenylamine

- BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-

- 3-(1-piperidinylmethyl)aniline

- 3-(PIPERIDINYLMETHYL)ANILINE

- 3-piperidinomethyl-aniline

- 3-Piperidin-1-ylmethyl-aniline

- SEJNYLBEEMVJNN-UHFFFAOYSA-N

- HMS1699N04

- 3-[(piperidin-1-yl)methyl]aniline

- 1-(3-AMINOBENZYL)PIPERIDINE

- 3-(1-Piperidinylmethyl)benzenamine (ACI)

- Piperidine, 1-(m-aminobenzyl)- (7CI)

- 3-(Piperidinomethyl)aniline

- SY002218

- DTXSID70424451

- MFCD04114502

- SCHEMBL923368

- 3-(piperidin-1-ylmethyl)aniline, AldrichCPR

- ALBB-021925

- AB18463

- BBL030221

- EN300-36760

- STL257350

- 3-(Piperidin-1-yl)methylphenylamine

- AKOS000160437

- CCG-356067

- 93138-55-7

- F8880-4654

- AS-31265

- AC-2583

- Z285162812

- 3-(piperidin-1-yl)methylaniline

-

- MDL: MFCD04114502

- Piscine à noyau: 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2

- La clé Inchi: SEJNYLBEEMVJNN-UHFFFAOYSA-N

- Sourire: NC1C=C(CN2CCCCC2)C=CC=1

Propriétés calculées

- Qualité précise: 190.14700

- Masse isotopique unique: 190.147

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 2

- Complexité: 164

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 29.3

- Le xlogp3: 2.5

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Dense: 1.068

- Point de fusion: 106 °C

- Point d'ébullition: 312.3℃ at 760 mmHg

- Point d'éclair: 128°C

- Indice de réfraction: 1.589

- Le PSA: 29.26000

- Le LogP: 2.77380

- Pression de vapeur: No data available

3-(piperidin-1-yl)methylaniline Informations de sécurité

- Mot signal:warning

- Description des dangers: Irritant

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Code de catégorie de danger: 36

- Instructions de sécurité: 26

-

Identification des marchandises dangereuses:

- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux

- Niveau de danger:IRRITANT

3-(piperidin-1-yl)methylaniline Données douanières

- Code HS:2933399090

- Données douanières:

Code douanier chinois:

2933399090Résumé:

2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

3-(piperidin-1-yl)methylaniline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002218-5g |

3-(1-Piperidylmethyl)aniline |

93138-55-7 | >95% | 5g |

¥850.00 | 2024-07-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-5g |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 5g |

¥1589.0 | 2021-09-08 | ||

| abcr | AB216762-10 g |

3-(1-Piperidinylmethyl)aniline; 95% |

93138-55-7 | 10g |

€255.40 | 2023-05-20 | ||

| Enamine | EN300-36760-0.05g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-36760-0.25g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-36760-0.5g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 0.5g |

$24.0 | 2025-03-21 | |

| Enamine | EN300-36760-2.5g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95.0% | 2.5g |

$77.0 | 2025-03-21 | |

| TRC | B448885-100mg |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 100mg |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-1g |

3-(Piperidin-1-ylmethyl)aniline |

93138-55-7 | 1g |

¥529.0 | 2021-09-08 | ||

| Life Chemicals | F8880-4654-1g |

3-[(piperidin-1-yl)methyl]aniline |

93138-55-7 | 95% | 1g |

$32.0 | 2023-09-06 |

3-(piperidin-1-yl)methylaniline Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Magnesium , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C

1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C

1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Référence

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 3 atm, 45 - 50 °C

Référence

- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux

Référence

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; rt; heated; 15 min, rt

Référence

- Preparation of indole amino acid derivatives as somatostatin agonists or antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Dimethylamine , Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 18 h, rt; 10 h, rt

Référence

- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines, ARKIVOC (Gainesville, 2008, (6), 78-83

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 3 h, rt → reflux

Référence

- Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 30 - 60 min, rt

Référence

- Preparation of hydrazonodiaminopyrazoles with antiproliferative activity., United States, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 1 h, reflux

Référence

- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux

Référence

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Référence

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 15 min, rt

Référence

- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

Référence

- Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions, World Intellectual Property Organization, , ,

3-(piperidin-1-yl)methylaniline Raw materials

3-(piperidin-1-yl)methylaniline Preparation Products

3-(piperidin-1-yl)methylaniline Littérature connexe

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

Classification associée

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines N-benzylepiperidines

- Solvants et chimiques organiques Composés organiques Amines/Sulfonamides

- Solvants et chimiques organiques Composés organiques

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Pipéridines benzyliques N-benzylepiperidines

93138-55-7 (3-(piperidin-1-yl)methylaniline) Produits connexes

- 29608-05-7(4-[(piperidin-1-yl)methyl]aniline)

- 35022-97-0(3-Pyridinecarbonitrile,6-chloro-2,4-bis(dimethylamino)-)

- 1522082-11-6(2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid)

- 2308463-56-9(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4,4-dimethylpentanoic acid)

- 1220035-57-3(N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine-3-carboxamide hydrochloride)

- 2034602-67-8(N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-2-(thiophen-3-yl)acetamide)

- 881444-30-0(N-2-chloro-5-(trifluoromethyl)phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 1956310-91-0(4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate)

- 1506695-03-9(2,2-dimethyl-3-sulfopropanoic acid)

- 31696-09-0(1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline

Pureté:99%

Quantité:5g

Prix ($):327.0